molecular formula C18H21F3N2O3 B13110573 (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B13110573
M. Wt: 370.4 g/mol
InChI Key: NMVZSFYLNGFTSK-PBHICJAKSA-N
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Description

This compound is a bicyclic pyrrolo[3,4-c]pyridine derivative with a stereochemically defined (3aR,7aR) configuration. Key structural features include:

  • Trifluoroacetyl group at position 5, contributing to electron-withdrawing effects and metabolic stability.
  • Methyl carboxylate at position 7a, influencing solubility and esterase susceptibility.

The compound’s synthesis likely involves catalytic hydrogenation and chiral resolution steps, as seen in structurally related pyrrolo[3,4-c]pyridines .

Properties

Molecular Formula

C18H21F3N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (3aR,7aR)-2-benzyl-5-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate

InChI

InChI=1S/C18H21F3N2O3/c1-26-16(25)17-7-8-23(15(24)18(19,20)21)11-14(17)10-22(12-17)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,17+/m1/s1

InChI Key

NMVZSFYLNGFTSK-PBHICJAKSA-N

Isomeric SMILES

COC(=O)[C@]12CCN(C[C@H]1CN(C2)CC3=CC=CC=C3)C(=O)C(F)(F)F

Canonical SMILES

COC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoroacetyl Group: This step often involves the use of trifluoroacetic anhydride under controlled conditions.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Final Esterification: The carboxylate group is introduced through esterification reactions using suitable alcohols and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and trifluoroacetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A : rac-Methyl (3aR,7aR)-5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

  • Structure : Lacks benzyl and trifluoroacetyl groups; features a methyl group at position 3.
  • Molecular Formula : C₁₀H₁₈N₂O₂ (Mol. weight: 198.27 g/mol; CAS: 817-78-7) .
  • Key Differences :
    • Reduced steric bulk and lipophilicity due to absence of benzyl/trifluoroacetyl groups.
    • Lower molecular weight (~198 vs. ~374 estimated for the target compound).
    • Applications: Simpler analogs like this are often intermediates in medicinal chemistry .

Compound B : Ethyl 5-(2,2,2-Trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate

  • Structure : Ethyl ester at 7a (vs. methyl in the target compound).
  • Key Differences :
    • Ethyl ester may confer slower hydrolysis rates compared to methyl esters.
    • Similar trifluoroacetyl group at position 5 implies comparable electronic effects.

Compound C : Benzyl (3aR,7aR)-3-Oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate

  • Structure : Benzyl ester at position 5 and a ketone at position 3.
  • Synthesis : Produced via Pd/C-catalyzed hydrogenation (yield: 46%; ee: 100%) .
  • Optical activity ([α]²²D = -13.5°) highlights enantioselective synthesis relevance .

Compound D : (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic Acid, Hexahydro-7a-ethyl 5-(Phenylmethyl) Ester Hydrochloride

  • Structure : Dicarboxylate (ethyl and benzyl esters) with hydrochloride salt.
  • Molecular Formula : C₁₈H₂₅ClN₂O₄ (Mol. weight: 332.39 g/mol; CAS: 1217975-64-8) .
  • Hydrochloride salt enhances aqueous solubility for biological testing .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Substituents 2-Benzyl, 5-Trifluoroacetyl 5-Methyl 5-Trifluoroacetyl 5-Benzyl, 3-Ketone 5-Benzyl, 7a-Ethyl
Ester Group Methyl (7a) Methyl (7a) Ethyl (7a) Benzyl (5) Ethyl (7a), Benzyl (5)
Molecular Weight ~374 (estimated) 198.27 ~320 (estimated) 275.3 (M+H)+ 332.39
Stereochemistry (3aR,7aR) Racemic Not specified (3aR,7aR) (3aR,7aR)-rel
Applications Not reported Intermediate Discontinued Chiral building block Salt form for solubility

Key Findings from Research

Stereochemical Influence : Enantiopure analogs (e.g., Compound C) exhibit distinct optical activities ([α]²²D = ±10–13.5°), underscoring the importance of chiral resolution in pharmacological applications .

Substituent Effects :

  • Trifluoroacetyl groups (target compound, Compound B) enhance metabolic stability but may increase toxicity risks .
  • Benzyl groups (target compound, Compounds C, D) improve lipophilicity, favoring blood-brain barrier penetration .

Salt Forms : Hydrochloride salts (Compound D) are prioritized for in vitro assays due to improved solubility .

Biological Activity

The compound (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a member of the pyrrolidine family and has garnered interest due to its potential biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a complex structure characterized by a pyrrolidine ring fused with an octahydro framework and various substituents that may influence its biological activity. The trifluoroacetyl group is particularly noteworthy for its potential effects on solubility and metabolic stability.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrrolone derivatives, including compounds structurally related to this compound. For instance, derivatives have shown significant activity against Plasmodium falciparum, with some exhibiting sub-micromolar efficacy. The lead compound TDR32750 demonstrated a decrease in parasitemia of over 99% in mouse models when dosed intraperitoneally .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the C-ring of pyrrolones can enhance biological activity. For example:

  • Substitutions : The introduction of small alkyl groups on the nitrogen of the pyrrolone ring has been tolerated well, improving potency.
  • Ester vs. Amide : Replacing ester linkages with amide bonds generally led to decreased activity, suggesting that the ester may play a role in maintaining biological efficacy .
CompoundEC50 (μM)Notes
TDR327500.047Potent against P. falciparum K1
Compound 560.014Enhanced potency with small alkyl substitution
Compound 570.099Significant decrease in parasitemia in vivo

Case Study 1: Efficacy in Rodent Models

In a rodent model of malaria infection, compound 57 showed promising results with a significant reduction in parasitemia levels and an increase in survival rates when administered at a dosage of 50 mg/kg. However, it also exhibited low oral bioavailability attributed to metabolic instability and poor aqueous solubility .

Case Study 2: Metabolic Stability

Research into the metabolic pathways of related compounds has indicated that the trifluoroacetyl group may enhance metabolic stability compared to other substituents. This stability is crucial for maintaining therapeutic levels in vivo and minimizing rapid clearance from the body .

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